5,7-Dichloro-8-quinolyl N-phenylcarbamate: A Technical Guide to Its Chemical Synthesis and Dual-Target Biological Applications
5,7-Dichloro-8-quinolyl N-phenylcarbamate: A Technical Guide to Its Chemical Synthesis and Dual-Target Biological Applications
Executive Summary
The compound 5,7-dichloro-8-quinolyl N-phenylcarbamate (CAS: 83685-83-0) is a highly specialized carbamate derivative of 5,7-dichloro-8-hydroxyquinoline. Initially recognized for its potent antimicrobial properties in aquaculture, recent pharmacological profiling has unveiled its sophisticated role as a dual-target inhibitor in human oncology and metabolic regulation. By simultaneously inhibiting Methionine Aminopeptidase 2 (MetAP2) and Sirtuin 1 (SIRT1), this compound acts as a powerful anti-angiogenic agent. This whitepaper dissects the chemical architecture, synthesis causality, and self-validating experimental protocols required to harness and evaluate this molecule in advanced research settings.
Chemical Architecture & Physicochemical Profile
The molecular framework of 5,7-dichloro-8-quinolyl N-phenylcarbamate integrates a halogenated quinoline core with a phenylcarbamate moiety. The 5,7-dichloro substitution enhances the lipophilicity and metabolic stability of the quinoline ring, while the carbamate linkage serves as a critical pharmacophore for enzyme active-site binding.
Table 1: Physicochemical and Analytical Properties
| Property | Value / Description |
| Chemical Name | (5,7-dichloroquinolin-8-yl) N-phenylcarbamate |
| CAS Registry Number | [3] |
| Molecular Formula | C₁₆H₁₀Cl₂N₂O₂ |
| Molecular Weight | 333.17 g/mol |
| Melting Point | 136 °C |
| Chromatographic Mobility (Rf) | 0.66 (in 7:3 Hexanes-EtOAc) |
| Key Structural Features | Dichlorinated heteroaromatic ring; N-phenylcarbamate ester linkage |
Synthesis Methodology & Reaction Causality
The synthesis of 8-quinolyl carbamates requires precise control over nucleophilic acyl substitution to prevent the degradation of the isocyanate precursor. The following protocol outlines the synthesis of 5,7-dichloro-8-quinolyl N-phenylcarbamate, emphasizing the chemical causality behind each step [1].
Step-by-Step Synthesis Protocol
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Reagent Preparation: Suspend 1.0 mmol of 5,7-dichloro-8-hydroxyquinoline and 1.0 mmol of phenyl isocyanate in 15 mL of anhydrous diethyl ether.
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Causality: Anhydrous diethyl ether is selected as an aprotic, non-polar solvent to prevent the premature hydrolysis of phenyl isocyanate into aniline and carbon dioxide, ensuring maximum atom economy.
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Catalysis: Add 3 drops of triethylamine to the suspension.
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Causality: Triethylamine acts as a non-nucleophilic base. It enhances the nucleophilicity of the hydroxyl group on the quinoline core by partial deprotonation, forcefully driving the nucleophilic attack on the highly electrophilic carbon of the isocyanate group.
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Reaction Incubation: Stir the reaction mixture at room temperature (20–25°C) for 48 hours.
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Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase. The reaction is deemed complete when the starting material spot completely disappears, validating total conversion.
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Solvent Removal: Evaporate the diethyl ether using a rotary evaporator under reduced pressure.
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Purification: Subject the crude residue to flash column chromatography on silica gel, utilizing a gradient elution of pure hexane to 5% EtOAc in hexane.
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Causality: The non-polar nature of the carbamate product allows it to elute rapidly, while silica gel traps any unreacted polar starting materials or degraded urea byproducts.
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Yield & Verification: The expected yield is ~76%. Confirm the molecular identity via melting point analysis (target: 136°C) and ¹H NMR spectroscopy.
Mechanistic Pharmacology: Dual Target Inhibition
While historically utilized to control Vibrio infections in aquaculture[2], 5,7-dichloro-8-quinolyl N-phenylcarbamate has demonstrated profound anti-angiogenic properties. It achieves this through the concurrent inhibition of two distinct targets: MetAP2 and SIRT1 [1].
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MetAP2 Inhibition: MetAP2 is responsible for the co-translational removal of N-terminal methionine from nascent proteins. Its inhibition triggers a stress response that stabilizes p53.
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SIRT1 Inhibition: SIRT1 is an NAD⁺-dependent deacetylase. By inhibiting SIRT1, the compound prevents the deacetylation of p53 at Lysine 382.
The synergistic blockade of these two enzymes leads to the hyperacetylation and hyperactivation of p53, which subsequently upregulates the cyclin-dependent kinase inhibitor p21, culminating in endothelial cell cycle arrest and the collapse of angiogenesis.
Fig 1: Dual-target mechanism of 5,7-dichloro-8-quinolyl N-phenylcarbamate on angiogenesis.
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the efficacy of 5,7-dichloro-8-quinolyl N-phenylcarbamate, researchers must employ robust, self-validating assays. Below is the gold-standard protocol for assessing its anti-angiogenic potential in vitro [1].
Protocol: In Vitro HUVEC Tube Formation Assay
This assay models the reorganization stage of angiogenesis, where endothelial cells form three-dimensional capillary-like tubes.
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Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat pre-chilled 96-well plates with 50 µL/well of Matrigel and incubate at 37°C for 30 minutes.
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Causality: Matrigel provides a laminin/collagen-rich 3D extracellular matrix scaffold. Without this specific topographical and biochemical cue, HUVECs will merely proliferate as a 2D monolayer rather than differentiating into tubes.
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Cell Seeding & Treatment: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend in basal medium. Seed at 1.5 × 10⁴ cells/well on top of the polymerized Matrigel. Immediately add 5,7-dichloro-8-quinolyl N-phenylcarbamate at varying concentrations (e.g., 1 µM, 5 µM, 15 µM) alongside a vehicle control (DMSO < 0.1%).
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Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.
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Viability-Linked Staining: Aspirate the media carefully and add 2 µM Calcein-AM in PBS for 15 minutes.
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Causality & Self-Validation: Calcein-AM is a cell-permeant dye that is non-fluorescent until cleaved by intracellular esterases present only in living cells. By using Calcein-AM instead of a generic structural stain, the protocol self-validates that the absence of tubes is due to targeted anti-angiogenic mechanisms (cell cycle arrest) rather than immediate, non-specific compound cytotoxicity.
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Imaging & Quantification: Image the wells using a fluorescence microscope. Quantify total tube length and branch points using image analysis software (e.g., AngioQuant).
Fig 2: Self-validating HUVEC tube formation assay workflow for anti-angiogenic screening.
Efficacy & Quantitative Data Summary
The biological versatility of 5,7-dichloro-8-quinolyl N-phenylcarbamate is reflected in its cross-species efficacy, acting as an antimicrobial in marine pathogens and an anti-angiogenic in human cell lines.
Table 2: Biological Efficacy Profile
| Target / Application | Model System | Observed Effect / Metric | Reference |
| Angiogenesis Inhibition | HUVEC Tube Formation | Dose-dependent reduction in total tube length and branch points. | [1] |
| SIRT1 Inhibition | Recombinant Human SIRT1 | IC₅₀ ~ 8.5 µM (Class-wide estimate for nitroxoline derivatives) | [1] |
| Vibriosis Control | Scophthalmus maximus (Turbot) | Rapid inactivation of bacterial isolates; controlled in vivo disease manifestation. | [2] |
Conclusion
5,7-dichloro-8-quinolyl N-phenylcarbamate represents a highly valuable chemical tool for researchers. Its straightforward synthesis via nucleophilic acyl substitution yields a stable compound with a unique dual-inhibitory profile against MetAP2 and SIRT1. By strictly adhering to the causality-driven protocols outlined above, application scientists can reliably leverage this compound for advanced oncological screening, metabolic research, and agricultural pathogen control.
References
- Title: Quinoline compounds as inhibitors of angiogenesis, human methionine aminopeptidase, and SIRT1, and methods of treating disorders Source: US Patent 8,729,097 B2 URL
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Title: Evaluation of substituted quinolines for the control of vibriosis in turbot (Scophthalmus maximus) Source: Aquaculture, Volume 29, Issues 3–4, September 1982, Pages 227-239 URL: [Link]
Figure 1. Atom numbering scheme for NMR assignments.
